(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
CAS No.: 2257-64-9
Cat. No.: VC2331661
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2257-64-9 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) |
| Standard InChI Key | DSVPRFSMRMXXKQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |
Introduction
(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid, with the CAS number 2257-64-9, is a chemical compound that belongs to the phthalazine class. It is characterized by its molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is used in various chemical and biological research applications, including proteomics studies .
Hazard Information
This compound is classified with hazard statements H302, H315, H319, and H335, indicating potential risks to human health and the environment. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Research Applications
(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is utilized in proteomics research, which involves the study of proteins and their interactions within cells. This field is crucial for understanding biological processes and developing new therapeutic strategies .
Synthesis and Biological Activity
While specific synthesis details for (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid are not widely documented, related compounds like 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides have been synthesized and evaluated for biological activity. These studies suggest potential applications in medicinal chemistry due to their pharmacological properties .
Availability and Distribution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume